A Technical Guide to the Synthesis and Purification of 3,5-Diiodo-L-tyrosine Dihydrate
A Technical Guide to the Synthesis and Purification of 3,5-Diiodo-L-tyrosine Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3,5-Diiodo-L-tyrosine dihydrate, a crucial intermediate in the synthesis of thyroid hormones.[1][2][3] This document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to aid in understanding and practical application.
Synthesis of 3,5-Diiodo-L-tyrosine Dihydrate
The primary method for synthesizing 3,5-Diiodo-L-tyrosine is through the direct iodination of L-tyrosine. This electrophilic substitution reaction targets the positions ortho to the hydroxyl group on the phenol ring. Several methods have been reported, primarily differing in the iodinating agent and reaction conditions.
Iodination using Iodine and a Base
A common and straightforward method involves the use of molecular iodine in the presence of a base. The base facilitates the reaction by deprotonating the phenolic hydroxyl group, thereby activating the aromatic ring towards electrophilic attack.
Experimental Protocol:
A widely cited method involves the direct iodination of tyrosine with iodine in the presence of sodium iodide and an aqueous amine solution, such as ethylamine.[4]
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Reaction Scheme: L-tyrosine is reacted with iodine and sodium iodide in an aqueous solution of ethylamine.
-
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of ethylamine.
-
Add a solution of iodine and sodium iodide to the tyrosine solution.
-
The reaction proceeds to yield 3,5-diiodotyrosine.[4]
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Iodination using Iodine and an Oxidizing Agent
An alternative approach employs an oxidizing agent, such as hydrogen peroxide, in an acidic medium to generate a more reactive iodine species.
Experimental Protocol:
Diiodotyrosine can be synthesized by iodinating tyrosine with iodine in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[4]
-
Reaction Scheme: L-tyrosine is treated with iodine in a mixture of acetic acid and hydrochloric acid, with the addition of hydrogen peroxide.
-
Procedure:
-
Suspend L-tyrosine in a mixture of acetic acid and hydrochloric acid.
-
Add a solution of iodine to the suspension.
-
Introduce hydrogen peroxide to the reaction mixture to facilitate the iodination.[4]
-
Solvent-Free Iodination
A more recent and environmentally friendly method utilizes a solid-phase iodinating agent, such as 2,4,6,8-tetraiodoglycoluril, for a solvent-free reaction. This method boasts high yields and short reaction times.[5]
Experimental Protocol:
-
Reaction Scheme: L-tyrosine is reacted with 2,4,6,8-tetraiodoglycoluril in a solvent-free system.
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Advantages: This method offers several benefits, including short reaction times (5-8 minutes), high yields (94-99%), and a simple, non-hazardous work-up procedure.[5] The high purity of the product (95-99.9% by GC) indicates a highly selective reaction.[5]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3,5-Diiodo-L-tyrosine from L-tyrosine.
Purification of 3,5-Diiodo-L-tyrosine Dihydrate
Purification of the crude product is essential to remove unreacted starting materials, mono-iodinated byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis and the desired final purity.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. For 3,5-Diiodo-L-tyrosine, a mixed-solvent system is often employed.
Experimental Protocol:
-
Procedure: The crude product can be purified by reprecipitation from a methanol-hydrochloric acid-water solvent system.[6]
-
Dissolve the crude 3,5-diiodo-L-tyrosine in a minimal amount of hot methanol containing a small amount of hydrochloric acid.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add water to the filtrate until precipitation begins.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with cold water, and dry under vacuum.
-
Column Chromatography
For higher purity or for the separation of closely related compounds, column chromatography is the method of choice. Various chromatographic techniques can be employed, including ion-exchange and reversed-phase chromatography.[7][8]
2.2.1. Ion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their net charge.[7] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase.
Experimental Protocol:
-
Stationary Phase: A strong or weak anion or cation exchange resin.
-
Mobile Phase: A buffered aqueous solution. The pH is adjusted to ensure that 3,5-Diiodo-L-tyrosine and any impurities have different net charges, allowing for their separation.
-
Elution: Elution is typically achieved by changing the pH or the ionic strength of the mobile phase.[7]
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and is suitable for both analytical and preparative-scale purification. A mixed-mode column can be particularly effective for separating iodinated tyrosines.
Experimental Protocol (Analytical Scale):
A reported HPLC method for the analysis of iodinated tyrosines, which can be adapted for purification, uses a mixed-mode column that provides both hydrophobic and anion-exchange properties.[9]
| Parameter | Specification |
| Column | Primesep D (or equivalent mixed-mode column) |
| Mobile Phase | A suitable mobile phase with trifluoroacetic acid (TFA) as an ionic modifier |
| Detection | UV, MS, ELSD, or CAD |
Data Presentation: Summary of Synthesis and Purification Data
| Method | Reagents | Yield | Purity | Reference |
| Synthesis: Solvent-Free Iodination | L-tyrosine, 2,4,6,8-tetraiodoglycoluril | 94-99% | 95-99.9% (GC) | [5] |
| Purification: Recrystallization | Methanol, Hydrochloric Acid, Water | N/A | High | [6] |
| Purification: Ion-Exchange Chromatography | Ion-exchange resin, buffered mobile phase | N/A | Very High | [10][11] |
Purification Workflow Diagram
Caption: Workflow for the purification of 3,5-Diiodo-L-tyrosine.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of 3,5-Diiodo-L-tyrosine dihydrate is approximately 200 °C with decomposition.[12]
-
Spectroscopy:
-
Chromatography (HPLC, TLC): To assess purity and identify any minor impurities.
Safety Considerations
-
Iodine: Iodine is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area or fume hood.
-
Acids and Bases: Strong acids and bases are corrosive. Handle with care and appropriate PPE.
-
Solvents: Organic solvents are flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.
This guide provides a foundational understanding of the synthesis and purification of 3,5-Diiodo-L-tyrosine dihydrate. Researchers should consult the primary literature for more detailed information and adapt the protocols to their specific laboratory conditions and safety procedures.
References
- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. indiamart.com [indiamart.com]
- 3. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. DE1221646B - Process for the preparation of 3, 5-Diiodothyronines - Google Patents [patents.google.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,5-Diiodo-L-tyrosine dihydrate (DIT) | SIELC Technologies [sielc.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
